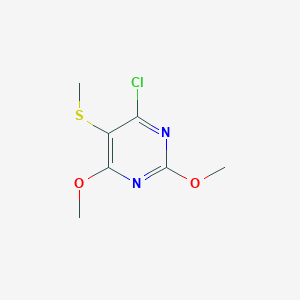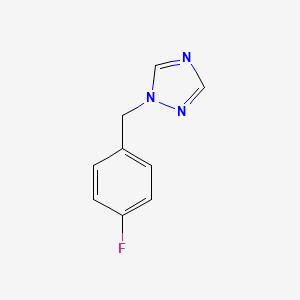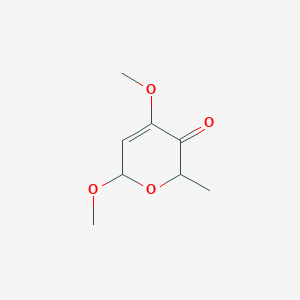![molecular formula C13H12N2O B8630536 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one is a heterocyclic compound that features a unique structure combining pyridine and pyrrolizine rings
Méthodes De Préparation
The synthesis of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyridine derivative with a suitable pyrrolizine precursor can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also feature a pyrrolizine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring share some structural similarities and may have comparable chemical properties.
Pyrrolizine derivatives: These compounds have a similar core structure and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one |
InChI |
InChI=1S/C13H12N2O/c1-8(2)13-9-7-11-12(16)4-6-15(11)10(9)3-5-14-13/h3,5,7H,1,4,6H2,2H3 |
Clé InChI |
AWMYKERPQXASLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=NC=CC2=C1C=C3N2CCC3=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)




![6-[2-(Morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B8630530.png)

![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)

